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11-Methyloctadeca-12-enoic acid

Microbial chemotaxonomy Clinical microbiology Bacterial identification

11-Methyloctadeca-12-enoic acid (trivial name 11-MODCA; IUPAC (E)-11-methyloctadec-12-enoic acid) is a C19 monounsaturated, methyl-branched fatty acid of the oleic acid structural class, first characterized in 1990 from a gram-negative bacterium associated with cat scratch disease. It contains an E (trans) double bond at the C12–C13 position and a single methyl branch at C11, distinguishing it from the more common cis-Δ11 (cis-vaccenic) and cis-Δ9 (oleic) C18:1 isomers.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 129177-01-1
Cat. No. B143540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methyloctadeca-12-enoic acid
CAS129177-01-1
Synonyms11-methyloctadeca-12-enoic acid
11-MODCA
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC(C)CCCCCCCCCC(=O)O
InChIInChI=1S/C19H36O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h12,15,18H,3-11,13-14,16-17H2,1-2H3,(H,20,21)/b15-12+
InChIKeyATAFFFIQYLMZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Methyloctadeca-12-enoic Acid (CAS 129177-01-1): A Branched Unsaturated Fatty Acid with Defined Microbial Origin and Biosynthetic Specificity


11-Methyloctadeca-12-enoic acid (trivial name 11-MODCA; IUPAC (E)-11-methyloctadec-12-enoic acid) is a C19 monounsaturated, methyl-branched fatty acid of the oleic acid structural class, first characterized in 1990 from a gram-negative bacterium associated with cat scratch disease [1]. It contains an E (trans) double bond at the C12–C13 position and a single methyl branch at C11, distinguishing it from the more common cis-Δ11 (cis-vaccenic) and cis-Δ9 (oleic) C18:1 isomers. The compound serves as a committed biosynthetic intermediate in the monomethyl furan fatty acid (9M5-FuFA) pathway in α-proteobacteria, including Rhodobacter sphaeroides and Rhodopseudomonas palustris [2]. It is also a major cell wall fatty acid in all characterized Afipia species [3]. With a molecular formula of C19H36O2, a molecular weight of 296.49 Da, and an ACD/LogP of 8.05, this compound occupies a distinct physicochemical space relative to straight-chain C18:1 analogs .

Why Straight-Chain C18:1 or Saturated Branched Analogs Cannot Replace 11-Methyloctadeca-12-enoic Acid in Targeted Applications


Substituting 11-methyloctadeca-12-enoic acid with a generic unsaturated C18 fatty acid (e.g., oleic acid or cis-vaccenic acid) or a saturated branched analog (e.g., 11-methyloctadecanoic acid) is not functionally equivalent for three reasons rooted in quantitative evidence. First, the methyl branch at C11 is the structural determinant for enzymatic recognition: the SAM-dependent methylase UfaM in the furan fatty acid biosynthetic pathway exclusively methylates the cis-vaccenic acid side chain within phospholipids to produce this specific 11-Me-12t-18:1 intermediate — no other C18:1 isomer can enter this committed step [1]. Second, the trans (E) geometry at C12–C13 imparts a markedly different molecular shape compared to the cis-unsaturated analogs prevalent in most biological systems, affecting both membrane packing and GC-MS retention behavior (ECL 18.081 vs. 17.824 for cis-C18:1ω7c) [2]. Third, the compound's predicted logP of 8.05 exceeds that of oleic acid (logP ~7.7) and substantially exceeds that of cis-vaccenic acid (logP ~7.7, ACD), indicating higher lipophilicity that cannot be replicated by chain-length or double-bond positional isomers alone . These orthogonal differences — enzymatic specificity, chromatographic behavior, and physicochemical properties — preclude simple one-for-one substitution with cheaper, commodity fatty acids.

Quantitative Differentiation Evidence for 11-Methyloctadeca-12-enoic Acid Against Closest Analogs


Chemotaxonomic Abundance: 11-MODCA as a Major Cell Wall Fatty Acid in Afipia spp. (4.4–8.2% of Total Fatty Acids) vs. Trace or Absent in Most Gram-Negative Bacteria

11-Methyloctadeca-12-enoic acid is classified as a major cell wall fatty acid in all characterized Afipia species (Afipia felis, A. clevelandensis, A. broomeae), with quantitative fatty acid methyl ester (FAME) profiles showing it constitutes 4.4% to 8.2% of total cellular fatty acids when cultured on R2A agar at 30°C [1][2]. In contrast, this fatty acid is either absent or present only at trace levels in the closely related genus Bartonella (e.g., B. henselae, the primary agent of cat scratch disease) and in most other Gram-negative bacteria, where cis-vaccenic acid (C18:1ω7c) dominates at 70–72% [2]. The presence of 11-MODCA at ≥4% of total fatty acids provides a GC-MS chemotaxonomic marker with an equivalent chain length (ECL) of 18.081 on standard non-polar columns, cleanly resolved from the major C18:1ω7c peak at ECL 17.824 [2]. In the original characterization, 11-MODCA was the single unknown fatty acid that distinguished the cat scratch disease-associated bacterium from all other clinical isolates tested [3].

Microbial chemotaxonomy Clinical microbiology Bacterial identification

Biosynthetic Pathway Exclusivity: 11-Me-12t-18:1 Is the Obligate Intermediate in Monomethyl Furan Fatty Acid (9M5-FuFA) Biosynthesis — cis-Vaccenic Acid Cannot Substitute

In the 9M5-FuFA biosynthetic pathway elucidated in Rhodobacter sphaeroides 2.4.1 and Rhodopseudomonas palustris CGA009, the enzyme UfaM (a SAM-dependent methylase) converts cis-vaccenic acid (C18:1Δ11) esterified within phospholipids into 11-methyloctadeca-12-enoic acid (11Me-12t-18:1) [1]. This methylation step is the committed entry point into the FuFA pathway. Deletion of the five-gene operon RSP1087-1091 in R. sphaeroides abolished 9M5-FuFA accumulation and led to increased production of 11Me-12t-18:1, confirming its role as the obligate intermediate upstream of the UfaD and UfaO enzymes [1]. In Shewanella putrefaciens 8CS7-4, kinetic time-course experiments showed 11-Me-18:1 levels increased to a maximum at 12 hours of culture, followed by a rapid decline as the diunsaturated intermediate 11-Me-18:2 accumulated (maximum at 24 h), and finally the furan fatty acid F18 (10,13-epoxy-11-methyloctadeca-10,12-dienoic acid) reached a plateau at 36 h [2]. The mutant strain produced 15–20 mg of F18 per liter of growth medium, representing 10–15% of total fatty acids [2]. cis-Vaccenic acid, oleic acid, or any other non-methylated C18:1 fatty acid cannot enter this pathway because UfaM exhibits substrate specificity for the phospholipid-bound cis-vaccenyl chain and methylation is required for subsequent desaturation by UfaD [1].

Synthetic biology Lipid biochemistry Furan fatty acid production

Lipophilicity Differentiation: 11-MODCA (ACD/LogP 8.05) Is Significantly More Lipophilic Than Oleic Acid or cis-Vaccenic Acid

The ACD/LogP (octanol-water partition coefficient) of 11-methyloctadeca-12-enoic acid is predicted as 8.05, based on the ACD/Labs Percepta Platform (v14.00) . This value is higher than that of the straight-chain monounsaturated C18:1 analogs: oleic acid (C18:1Δ9cis) has experimental and predicted LogP values in the range of 7.64–7.70, and cis-vaccenic acid (C18:1Δ11cis) has an ACD/LogP of 7.70 . The ΔLogP of +0.35 relative to cis-vaccenic acid translates to an approximately 2.2-fold higher octanol-water partitioning ratio. The increased lipophilicity arises from the additional methyl group at C11 (increasing carbon count from C18 to C19) and the trans double bond geometry, which reduces molecular polarity compared to the cis configuration. The ACD/LogD at pH 5.5 is 6.41 (vs. 6.11 for cis-vaccenic acid) and at pH 7.4 is 4.61 (vs. 4.32 for cis-vaccenic acid), indicating the lipophilicity difference persists across the physiological pH range . This physicochemical differentiation has implications for membrane partitioning,micelle formation, and chromatographic retention behavior.

Physicochemical profiling Lipidomics Membrane biophysics

GC-MS Equivalent Chain Length (ECL) Differentiation: 11-MODCA (ECL 18.081) Is Chromatographically Resolved from cis-C18:1ω7c (ECL 17.824)

On a standard non-polar capillary GC column as used in the MIDI Sherlock Microbial Identification System, the fatty acid methyl ester (FAME) derivative of 11-methyloctadeca-12-enoic acid exhibits an equivalent chain length (ECL) of 18.081 [1]. This is distinct from the ECL of the co-occurring major fatty acid C18:1 ω7c (cis-vaccenic acid), which elutes at ECL 17.824 on the same system [1]. The ΔECL of +0.257 units provides baseline or near-baseline chromatographic resolution, enabling unambiguous peak assignment in complex FAME profiles. In the original structural elucidation by Moss et al. (1990), the position of the branched methyl group was established by GC-MS of the reduced (hydrogenated) acid, and the double bond location was confirmed by GC-MS analysis of dimethyl disulfide adducts [2]. The hydrogenated derivative shifts to a diagnostic retention time and mass indistinguishable from the hydrogenated form of an authentic 11-Me-12t-18:1 FAME standard [3]. This ECL value is reproducible across multiple Afipia strains (CCUG 30462 and CCUG 56523 B) and serves as a validated identification parameter [1].

Analytical chemistry Lipidomics Fatty acid methyl ester (FAME) profiling

Phylogenetic Rarity: 11-MODCA Detected in All Analyzed Strains of Marine Aerobic Anoxygenic Phototrophic Bacteria — A Distinctive Fatty Acid Not Found in Common Laboratory Strains

A comprehensive GC-MS survey of 12 strains of marine aerobic anoxygenic phototrophic (AAP) bacteria belonging to the genera Erythrobacter, Roseobacter, and Citromicrobium revealed that all analyzed strains (12/12, 100%) contained the relatively rare 11-methyloctadec-12-enoic acid in their cellular lipids [1]. In contrast, only 3 of the 12 strains (25%) contained 12-methyl-octadec-11-enoic acid, a positional isomer that had never been reported prior to this study [1]. High amounts of the unusual octadeca-5,11-dienoic acid were present in 9 of 12 strains (75%) [1]. This distribution pattern establishes 11-MODCA as a broadly distributed fatty acid within this specific bacterial clade while remaining rare across the broader bacterial phylogeny. Outside of Afipia, Rhodobacter, Rhodopseudomonas, Shewanella, Erythrobacter, Roseobacter, and Citromicrobium, this fatty acid has not been reported as a major component in common laboratory strains such as Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, or Staphylococcus aureus, where iso- and anteiso-branched fatty acids (methyl branch at ω-1 or ω-2 positions) predominate when branched fatty acids are present [2].

Microbial ecology Marine microbiology Fatty acid biomarkers

Procurement-Driven Application Scenarios: Where 11-Methyloctadeca-12-enoic Acid Delivers Non-Substitutable Value


Clinical Microbiology: Definitive Chemotaxonomic Identification of Afipia Species Isolates by GC-MS FAME Profiling

Clinical microbiology laboratories performing GC-MS fatty acid methyl ester (FAME) analysis for bacterial identification require an authentic 11-methyloctadeca-12-enoic acid standard to calibrate retention times (ECL 18.081) and confirm peak assignments. The presence of 11-MODCA at ≥4% of total fatty acids, combined with its ECL of 18.081, provides a chemotaxonomic signature that distinguishes Afipia spp. from Bartonella henselae and other morphologically similar Gram-negative rods [1]. No alternative fatty acid standard (including cis-vaccenic acid, oleic acid, or saturated branched FAME mixtures) can serve as a surrogate because none co-elutes at ECL 18.081 or matches the mass spectral fragmentation pattern of the 11-methyl-branched, trans-unsaturated C19:1 FAME [2]. Procuring a high-purity (≥95%) 11-MODCA reference standard is essential for laboratories performing FAME-based microbial identification under CLIA or ISO 15189 accreditation frameworks.

Synthetic Biology: In Vitro Reconstitution of the Monomethyl Furan Fatty Acid (9M5-FuFA) Biosynthetic Pathway

Research groups engineering the 9M5-FuFA pathway in heterologous hosts (e.g., E. coli or yeast) require 11-methyloctadeca-12-enoic acid as the authentic substrate for in vitro enzyme assays of the UfaD desaturase and UfaO cyclase. The Lemke et al. (2020) pathway reconstruction demonstrated that UfaD converts 11Me-12t-18:1 into 11Me-10t,12t-18:2, and UfaO subsequently cyclizes this diunsaturated intermediate into 9M5-FuFA [3]. Attempting to use cis-vaccenic acid, oleic acid, or any non-methylated C18:1 fatty acid in these assays results in zero product formation, as the methyl group at C11 is required for UfaD substrate recognition [3]. Procurement of chemically synthesized 11-MODCA enables quantitative kinetic characterization (Km, kcat) of these novel enzymes and supports metabolic engineering efforts aimed at producing furan fatty acids — compounds with demonstrated antioxidant activity and potential as bio-based lubricant additives [3].

Microbial Ecology and Biogeochemistry: Phospholipid Fatty Acid (PLFA) Biomarker for α-Proteobacterial Community Analysis

Environmental microbiologists employing phospholipid fatty acid (PLFA) analysis to profile microbial community composition in marine, freshwater, or soil samples can use 11-methyloctadeca-12-enoic acid as a specific biomarker for certain α-proteobacterial clades, including marine aerobic anoxygenic phototrophic bacteria and Afipia-related organisms. Christodoulou et al. (2005) demonstrated that 100% of analyzed marine AAP bacterial strains (12/12) contained 11-MODCA, while the positional isomer 12-methyl-octadec-11-enoic acid was present in only 25% (3/12) of strains [4]. Including an 11-MODCA standard in PLFA calibration mixtures enables quantitative reporting of this rare but phylogenetically informative fatty acid in environmental samples, providing community composition data that cannot be obtained from the more common straight-chain or iso/anteiso-branched fatty acid markers [5].

Lipidomics Method Development: GC-MS and LC-MS Retention Time Calibration for Branched Unsaturated Fatty Acid Identification

Core lipidomics facilities and analytical chemistry groups developing targeted or untargeted fatty acid profiling methods require 11-methyloctadeca-12-enoic acid as a retention time and mass spectral calibrant for the mid-chain methyl-branched, trans-unsaturated fatty acid subclass. This compound fills a critical gap in commercial FAME standard mixtures, which predominantly contain straight-chain saturated and cis-unsaturated species. The unique combination of a methyl branch at C11, a trans double bond at C12–C13, and a C19 chain length produces a GC-MS ECL (18.081) and LC-MS retention time that is distinct from any common FAME standard [1][2]. Its ACD/LogP of 8.05 also provides an upper-range lipophilicity reference point for reversed-phase LC-MS method development and retention time prediction modeling .

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